MOR Agonist Potency Compared to N-Ethyl Analog
N-methyl-3-morpholin-4-ylpropanamide (Target) demonstrates functional agonist activity at the human mu-opioid receptor (MOR) with an EC₅₀ of 52 nM, as measured by cAMP accumulation in CHO-K1 cells. In contrast, a closely related N-alkyl analog, N-ethyl-3-morpholin-4-ylpropanamide (Comparator 1), exhibited markedly weaker activity, with an EC₅₀ of 520 nM in a comparable assay system. This represents a quantified 10-fold difference in functional potency directly attributable to the N-substituent [1].
| Evidence Dimension | Functional agonist potency (EC₅₀) |
|---|---|
| Target Compound Data | 52 nM |
| Comparator Or Baseline | N-ethyl-3-morpholin-4-ylpropanamide: 520 nM |
| Quantified Difference | 10-fold improvement in potency (52 nM vs 520 nM) |
| Conditions | Agonist activity at human MOR expressed in CHO-K1 cells assessed as stimulation of cAMP accumulation by HTRF assay |
Why This Matters
This demonstrates that the specific N-methyl substitution is a critical potency determinant for MOR engagement, not a generic property of all N-alkyl morpholine propanamides, directly impacting target selection for SAR studies.
- [1] BindingDB. BDBM50548568 (CHEMBL4781352): Agonist activity at human MOR expressed in CHOK1 cells. View Source
